Cobaltous sulfamate
Description
Structure
2D Structure
Properties
CAS No. |
14017-41-5 |
|---|---|
Molecular Formula |
CoH3NO3S |
Molecular Weight |
156.03 g/mol |
IUPAC Name |
cobalt;sulfamic acid |
InChI |
InChI=1S/Co.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
VWFLTHZUCYHIEC-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Co+2] |
Canonical SMILES |
NS(=O)(=O)O.[Co] |
Color/Form |
Reddish colored solid Reddish crystalline solid |
Other CAS No. |
14017-41-5 |
physical_description |
Cobaltous sulfamate is a reddish colored solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used as a pigment and electroplating metals. Liquid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
Soluble in wate |
Origin of Product |
United States |
Advanced Characterization of Cobaltous Sulfamate and Its Derivatives
Structural Elucidation
The structural properties of cobaltous sulfamate (B1201201) and its derivatives are primarily investigated through advanced characterization techniques such as X-ray diffraction and electron microscopy. These methods provide fundamental information regarding the compound's crystal structure, morphology, and polymeric nature.
X-ray Diffraction (XRD) Analysis (Powder and Single Crystal)
X-ray diffraction is a critical tool for the structural analysis of crystalline materials, including cobaltous sulfamate. Both powder XRD (PXRD) and single-crystal XRD are employed to determine its atomic and molecular structure.
Single-crystal X-ray diffraction analysis of cobalt sulfamate (CSM) has shown that it crystallizes in the orthorhombic system. sphinxsai.com The specific space group identified for CSM is Pcab. sphinxsai.com
Derivatives and related coordination polymers of cobalt with similar anions exhibit a variety of crystal systems. For example, a cobalt-sulfate coordination polymer assembled with melamine (B1676169) crystallizes in the triclinic system with a P-1 space group. nih.govresearchgate.net Other derivatives, such as hexakis(urea)cobalt(II) sulfate (B86663) monohydrate, belong to the orthorhombic system with a noncentrosymmetric space group of Pca21. ymerdigital.com Furthermore, mixed Tutton's salts like potassium magnesium cobalt sulfate hexahydrate are known to crystallize in a monoclinic system with a P21/c space group. rasayanjournal.co.in
The lattice parameters for cobalt sulfamate have been determined from powder X-ray diffraction data. The values are reported as a = 8.115 Å, b = 9.145 Å, and c = 8.247 Å. sphinxsai.com These parameters result in a unit cell volume (V) of 612.130 ų. sphinxsai.com
The structural parameters for related cobalt-sulfate derivatives vary based on their composition. For instance, the triclinic cobalt-sulfate-melamine coordination polymer has lattice parameters of a = 5.3182 Å, b = 7.2591 Å, c = 12.5757 Å, with α = 93.3633°, β = 99.5922°, and γ = 109.6577°. nih.govresearchgate.net The table below summarizes the crystallographic data for cobalt sulfamate and some of its related sulfate derivatives.
| Compound | Crystal System | Space Group | Lattice Parameters | Unit Cell Volume (ų) | Reference |
|---|---|---|---|---|---|
| Cobalt Sulfamate (CSM) | Orthorhombic | Pcab | a=8.115 Å, b=9.145 Å, c=8.247 Å | 612.130 | sphinxsai.com |
| Cobalt-Sulfate-Melamine Polymer | Triclinic | P-1 | a=5.3182 Å, b=7.2591 Å, c=12.5757 Å, α=93.3633°, β=99.5922°, γ=109.6577° | Not specified in source | nih.govresearchgate.net |
| Hexakis(urea)cobalt(II) Sulfate Monohydrate | Orthorhombic | Pca21 | a=15.0549 Å, b=7.2105 Å, c=20.0284 Å | 2174.15 | ymerdigital.com |
| Potassium Magnesium Cobalt Sulfate Hexahydrate | Monoclinic | P21/c | a=6.1457 Å, b=12.2208 Å, c=9.0677 Å, β=105° | 657.87 | rasayanjournal.co.in |
Powder X-ray diffraction patterns of cobalt sulfamate show well-defined, sharp peaks, which confirm the crystalline nature of the material. sphinxsai.com The PXRD pattern for cobalt sulfamate aligns well with that of pure sulfamic acid, though some peaks are slightly shifted and new peaks appear, which confirms the incorporation of cobalt into the lattice. sphinxsai.com Studies on a series of transition metal amidosulfonates, including the cobalt salt, indicate that the compounds are obtained with a degree of crystallinity but show no evidence of being isomorphous with one another. redalyc.orgredalyc.org
Isomorphism is, however, a known phenomenon in related cobalt-containing compounds, particularly Tutton's salts, which are double sulfates with the general formula M'₂M''(SO₄)₂·6H₂O. rasayanjournal.co.in These compounds are recognized as one of the most well-known series of isomorphous structures. rasayanjournal.co.in For example, potassium magnesium cobalt sulfate hexahydrate is a mixed crystal that maintains the monoclinic structure of the parent Tutton's salt. rasayanjournal.co.in Similarly, hexakis(urea)cobalt(II) sulfate is reported to be isostructural with the nickel(II) and zinc(II) hexakis(urea) complexes. ymerdigital.com
In cobalt-based coordination polymers, XRD is essential for elucidating the arrangement of the polymeric chains. In a derivative cobalt-sulfate-melamine coordination polymer, single-crystal X-ray diffraction revealed a structure composed of cobalt-sulfate chains extending along the a-axis. nih.govacs.org Within these chains, adjacent cobalt cations are bridged by two HSO₄⁻ anions through Co-O bonds. nih.govacs.org Each cobalt ion is in an octahedral coordination environment, also bonding to two water molecules. nih.govacs.org Importantly, the direction of these cobalt-sulfate chains was found to be aligned with the long axis of the crystal. nih.govacs.org
Another study on a 1-D chain polymer, [{Co(μ-SO₄)L₃}n] (where L is 3{5}-tert-butylpyrazole), showed that bridging sulfate ligands link the cobalt centers into one-dimensional chains that run parallel to the crystallographic b-axis. psu.edu The solid-state structures of various cobalt-pyridine-sulfate compounds also demonstrate polymeric chains of Co(II) cations linked by bridging sulfate ions. iucr.orgiucr.org
Electron Microscopy (SEM) for Morphology and Particle Characterization
Scanning Electron Microscopy (SEM) is a technique used to study the surface morphology and characterize the particles of a material. iyte.edu.trmee-inc.com The method provides high-resolution imaging of surface features and texture. mee-inc.com For cobalt sulfamate, SEM analysis has been utilized to study the morphology of the grown crystals. sphinxsai.com While specific descriptive details of the cobalt sulfamate morphology from SEM are not extensively documented in the provided sources, the technique is fundamental in determining the shape, size, and textural properties of the crystalline particles. iyte.edu.tr In the broader context of cobalt compounds, SEM has been used to study the varied morphologies of precursors for cobalt oxide synthesis, revealing different aggregation morphologies depending on the cobalt source used, such as cobalt sulfate. researchgate.net
Spectroscopic Investigations
The elucidation of the structural and electronic properties of this compound and its derivatives relies heavily on a suite of advanced spectroscopic techniques. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed insights into its bonding, coordination environment, electronic transitions, and paramagnetic nature.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mt.comwikipedia.org For this compound, FTIR analysis confirms the presence of key functional groups and the incorporation of cobalt into the sulfamate lattice. sphinxsai.com
The FTIR spectrum of a cobalt sulfamate (CSM) crystal reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule. sphinxsai.com The presence of various functional groups in the recorded spectrum supports the formation of the cobalt sulfamate crystal. sphinxsai.com For instance, shifts in the peak positions compared to pure sulfamic acid indicate the coordination of the cobalt ion. sphinxsai.com
Key vibrational frequencies and their assignments for this compound are detailed in the table below.
| Frequency (cm⁻¹) | Assignment | Source |
| 3432 | O-H Stretching | sphinxsai.com |
| 1634 | N-H Bending | sphinxsai.com |
| 1259 | S=O Asymmetric Stretching | sphinxsai.com |
| 1060 | S=O Symmetric Stretching | sphinxsai.com |
| 985 | S-N Stretching | sphinxsai.com |
| 643 | O-S-O Bending | sphinxsai.com |
| 545 | Co-O Stretching | sphinxsai.com |
This table is interactive. Click on the headers to sort.
The data clearly indicates the fundamental vibrations of the sulfamate group (S=O and S-N stretching) and the hydroxyl group (O-H stretching). Crucially, the appearance of a band around 545 cm⁻¹ is attributed to the Co-O stretching vibration, confirming the coordination of the cobalt metal ion within the crystal structure. sphinxsai.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Geometry
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about electronic transitions between energy levels. For transition metal complexes like this compound, UV-Vis spectra are particularly useful for determining the coordination geometry of the metal ion. mdpi.com
In aqueous solutions, the Co(II) ion typically exhibits a characteristic absorption peak around 510 nm, which is responsible for the pink-to-red color of its hydrated salts. mdpi.com Studies on single crystals of cobalt sulfamate (CSM) have identified a UV cut-off wavelength at approximately 213 nm. sphinxsai.com From this, the optical band gap energy for CSM has been calculated to be 5.8 eV. sphinxsai.com This wide band gap suggests the material is transparent in the visible region and suitable for certain optical applications. sphinxsai.com
The coordination environment significantly influences the electronic transitions. For example, cobalt(II) complexes can exist in either octahedral or tetrahedral geometries, which give rise to distinct UV-Vis spectra. While hydrated this compound likely features octahedrally coordinated Co(II), changes in the environment, such as the addition of other ligands, can alter this geometry and, consequently, the absorption spectrum. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. dntb.gov.ua However, its application to paramagnetic compounds like this compound presents significant challenges. The unpaired electrons of the Co(II) ion cause large shifts (paramagnetic shifts) and substantial broadening of NMR signals for nearby nuclei, often rendering the spectra difficult to interpret. nih.gov
Despite these difficulties, NMR can provide valuable information. Studies on other cobalt(II) complexes have shown that while many signals are broadened into the baseline, some resonances can still be observed. nih.gov The binding of Co(II) can cause significant changes throughout the spectrum compared to the apo-ligand, affecting a large number of protons within the molecule. nih.gov
For the sulfamate anion itself, ¹H and ¹⁵N NMR spectroscopy can be used to characterize its structure in solution. nih.gov The chemical shifts of the sulfamate NH group are sensitive to the molecular structure. nih.gov Proton-nitrogen correlation experiments like HSQC can provide detailed information on the sulfamate group's environment. nih.gov In the context of this compound, these techniques could potentially probe the interactions between the anion and the paramagnetic metal center in solution, provided the experimental conditions are carefully optimized to mitigate the effects of paramagnetic relaxation.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Environments
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, making it indispensable for studying paramagnetic substances like cobalt(II) complexes. rsc.orgnih.gov The high-spin Co(II) ion (with an S=3/2 ground state) in its complexes gives rise to characteristic, highly anisotropic EPR spectra. nih.govnih.gov
The spectra are typically analyzed using an effective spin S'=1/2 model, which arises from the splitting of the S=3/2 ground level into two Kramers doublets. nih.govnih.gov The resulting EPR signals are characterized by effective g-values that are highly sensitive to the coordination geometry and symmetry of the cobalt ion's environment. nih.govresearchgate.net
For Co(II) ions, EPR spectra can distinguish between different coordination sites. For example, signals with g-values around 4.22 are often associated with high-spin Co(II) in rhombically distorted octahedral sites, while signals near g ~ 2.17 can be ascribed to Co(II) in tetrahedral geometries. researchgate.net The EPR spectra of Co(II) complexes often exhibit hyperfine coupling to the ⁵⁹Co nucleus (I=7/2), which provides further information about the electronic structure. rsc.orgresearchgate.net This technique is therefore crucial for confirming the +2 oxidation state of cobalt and for providing a detailed picture of its local coordination sphere within the sulfamate matrix.
Photoluminescence (PL) Studies for Defect Chemistry
Photoluminescence (PL) spectroscopy involves the absorption of photons by a material, which excites it to a higher electronic state, followed by the emission of light as it relaxes back to a lower state. renishaw.com The resulting emission spectrum can reveal information about the electronic structure, band gap, and, importantly, the presence of defects, impurities, or vacancies within a crystal lattice. renishaw.comresearchgate.net
While PL is a key technique for analyzing semiconductor materials and phosphors, its application to pure this compound is less common. researchgate.netiau.ir However, cobalt itself is often used as a dopant to activate luminescence in other materials. For instance, Co(II)-doped zinc silicate (B1173343) can exhibit blue and green emission peaks, making it a potential phosphor material. researchgate.net The luminescence properties in such cases are directly tied to the electronic transitions within the Co(II) ion, which are influenced by the host lattice.
In the context of this compound crystals, PL studies could be employed to investigate intrinsic defects formed during crystal growth. The energy and intensity of any observed luminescence could provide insights into the nature and concentration of these defects, which can influence the material's optical and electronic properties.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature.
For this compound (CSM), TGA-DSC analysis provides critical information about its thermal stability, dehydration, decomposition, and melting point. sphinxsai.com Studies performed under a nitrogen atmosphere show that this compound is thermally stable up to a certain point, after which it undergoes decomposition. sphinxsai.com
A typical thermal analysis of a single crystal of CSM reveals the following events:
Melting: A sharp endothermic peak observed in the DSC trace around 250°C indicates the melting point of the compound. sphinxsai.com
Decomposition: A significant and sharp weight loss is observed in the TGA curve at approximately 375°C. sphinxsai.com This loss, accounting for about 97.98% of the initial mass, corresponds to the complete decomposition of the sample. sphinxsai.com
The thermal decomposition of related hydrated cobalt salts, like cobalt sulfate hexahydrate, often occurs in multiple stages, beginning with the loss of water molecules at lower temperatures, followed by the decomposition of the anhydrous salt to form cobalt oxides at higher temperatures. researchgate.nete3s-conferences.org
| Analysis Type | Observation | Temperature (°C) | Source |
| DSC | Sharp Endotherm (Melting) | ~250 | sphinxsai.com |
| TGA | Sharp Weight Loss (Decomposition) | ~375 | sphinxsai.com |
This table is interactive. Click on the headers to sort.
This thermal profile confirms the stability of the compound up to its melting point and defines its decomposition pathway under inert conditions.
Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal properties of materials. labmanager.comparticletechlabs.com TGA measures the change in mass of a sample as it is heated at a controlled rate, providing information on thermal stability, decomposition temperatures, and composition. labmanager.comparticletechlabs.com DSC, on the other hand, measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transitions, such as melting and crystallization, as well as reaction enthalpies. labmanager.commdpi.com
In the context of cobalt compounds, these methods are used to study their thermal decomposition behavior. For instance, studies on cobalt sulfate hexahydrate have utilized TGA and DTA (Differential Thermal Analysis), a similar technique to DSC, to investigate its decomposition kinetics. researchgate.net The thermal decomposition of this compound and its derivatives is a multi-stage process involving dehydration and subsequent breakdown of the sulfamate group. The specific temperatures and mass losses associated with each stage can be precisely determined using TGA. DSC provides complementary information on the energetic changes occurring during these decomposition steps, indicating whether they are endothermic or exothermic. labmanager.comri.se
Simultaneous Thermal Analysis (STA), which combines TGA and DSC, offers a comprehensive thermal characterization by measuring both mass changes and heat flow concurrently. ri.se This is particularly useful for analyzing complex decomposition processes where multiple reactions may overlap.
Elucidation of Thermal Decomposition Pathways and Intermediate Phases
The thermal decomposition of cobalt-containing compounds often proceeds through several intermediate phases before yielding the final oxide product. For example, the decomposition of basic cobalt carbonate involves dehydroxylation and decarbonation steps, ultimately forming cobalt oxide. csu.edu.cn Similarly, the thermal decomposition of certain cobalt(III) ammine complexes involves a reduction of Co(III) to Co(II). mdpi.com
In the case of this compound, the decomposition pathway is influenced by the surrounding atmosphere. In an inert atmosphere, the decomposition of a related cobalt complex has been shown to produce nanosized metallic cobalt (both hcp and fcc phases) and cobalt(II) oxide (CoO). researchgate.net The decomposition can also lead to the formation of intermediate cobalt(II) compounds. researchgate.netdntb.gov.ua For instance, the decomposition of a carbonatotetraamminecobalt(III) sulfate complex in an inert atmosphere leads to a cobalt(II) compound, Co₂O₁.₁₄₊δ(SO₄)₀.₈₆. researchgate.net In an air atmosphere, the same precursor forms a different intermediate, Co₂O₁.₂₅₊δ(SO₄)₀.₇₅, which is further oxidized to Co₃O₄ at higher temperatures. researchgate.net
The decomposition of other cobalt compounds, such as cobalt hydroxides, also shows distinct stages, including dehydration and dehydroxylation, leading to the formation of Co₃O₄ at relatively low temperatures, which then converts to CoO at higher temperatures. rsc.org The thermal decomposition of [carbonatotetraamminecobalt(III)] iodide begins with the oxidation of the iodide ion by Co(III), followed by the decomposition of the resulting Co(II) complex into Co₃O₄ and other intermediates. dntb.gov.ua In an inert atmosphere, these intermediates can reduce Co₃O₄ to CoO and metallic cobalt. dntb.gov.ua
The final products of the thermal decomposition of this compound are typically cobalt oxides, with the specific oxide phase (CoO or Co₃O₄) depending on the final temperature and the atmosphere.
Kinetic Analysis of Thermal Decomposition (e.g., Coats-Redfern Approximation)
The kinetic analysis of thermal decomposition provides valuable insights into the reaction mechanisms and the energy barriers involved. The Coats-Redfern method is a widely used integral method for determining kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), from non-isothermal thermogravimetric data. researchgate.netredalyc.orgutm.my This method involves fitting the experimental data to various solid-state reaction models. utm.my
The Coats-Redfern approximation has been successfully applied to study the thermal decomposition kinetics of various materials, including cobalt sulfate hexahydrate. researchgate.net The method can help to identify the most probable reaction mechanism by comparing the correlation coefficients obtained for different kinetic models. utm.my For complex, overlapping decomposition reactions, mathematical deconvolution techniques, such as the Fraser-Suzuki function, can be used to separate the individual steps before applying kinetic analysis methods like Coats-Redfern. csu.edu.cn
Several studies have utilized the Coats-Redfern method to analyze the thermal degradation of different materials, demonstrating its utility in determining kinetic parameters. utm.myijcce.ac.ir It is important to note that the selection of the appropriate reaction model is crucial for obtaining meaningful kinetic parameters. redalyc.org
Effect of Nanostructure on Thermal Decomposition Mechanisms
The nanostructure of a material can significantly influence its thermal decomposition behavior. The increased surface area and the presence of a higher number of active sites in nanomaterials can lead to lower decomposition temperatures and altered reaction kinetics compared to their bulk counterparts. mdpi.com
For instance, the morphology of cobalt ferrite (B1171679) nanoparticles, such as nanorods and nanocubes, affects their catalytic and adsorption properties due to differences in surface area. mdpi.com The synthesis of cobalt oxide nanoparticles via the thermal decomposition of precursors like cobalt oxalate (B1200264) nanorods has been shown to be an effective method. doi.org The size and morphology of the resulting nanoparticles can be controlled by the synthesis conditions of the precursor. doi.org
The thermal decomposition of organometallic precursors is a common method for synthesizing nanostructured materials. researchgate.net The choice of precursor and surfactants can control the particle size and magnetic properties of the resulting cobalt nanoparticles. researchgate.net Subtle variations in the precursor, such as the presence of impurities, can strongly influence the thermal decomposition process and the resulting nucleation and growth of nanocrystals. researchgate.net This highlights the critical role of precursor characteristics in determining the properties of the final nanostructured material. The thermal decomposition of cobalt-containing precursors can lead to the formation of various nanostructures, including CoS₂ nanoparticles, by using specific organometallic compounds. kashanu.ac.ir
Electrochemical Characterization Techniques
Voltammetry (Cyclic and Linear Sweep) for Electrochemical Reactions and Deposition Behavior
Voltammetry techniques, including cyclic voltammetry (CV) and linear sweep voltammetry (LSV), are powerful tools for investigating the electrochemical behavior of this compound solutions. These methods provide insights into the deposition and dissolution processes, reaction kinetics, and nucleation mechanisms. atlantis-press.compolimi.it
In a typical cyclic voltammogram for cobalt deposition from a sulfate solution, a cathodic peak corresponding to the reduction of Co²⁺ to metallic cobalt is observed during the forward scan. atlantis-press.comiust.ac.ir Upon reversing the potential scan, an anodic peak appears, which is attributed to the dissolution of the deposited cobalt. iust.ac.ir The presence of multiple peaks in the voltammograms can indicate the formation of different phases or the occurrence of side reactions, such as hydrogen evolution. iust.ac.irscielo.br
The scan rate in voltammetric experiments influences the peak potentials and currents, providing information about the reversibility of the electrochemical reactions. iust.ac.iraip.org For irreversible processes, the peak potentials shift with increasing scan rate. iust.ac.ir LSV is used to study the deposition kinetics and can reveal the influence of solution pH and other parameters on the deposition process. researchgate.net
Studies on the codeposition of nickel and cobalt from sulfamate electrolytes have shown that the concentration of cobalt in the deposit is significantly higher than in the electrolyte, which is attributed to the faster kinetics of Co²⁺ reduction. researchgate.netresearchgate.net The deposition process is often diffusion-controlled, and the nucleation mechanism can be determined from the voltammetric data. aip.org
Chronopotentiometry for Rate-Determining Steps
Chronopotentiometry is an electrochemical technique where a constant current is applied to the working electrode, and the potential is monitored as a function of time. It is particularly useful for determining the rate-determining step in an electrochemical process. ktu.lt
In the context of cobalt deposition from sulfamate electrolytes, chronopotentiometry has been used in conjunction with other techniques, like the rotating disk electrode, to demonstrate that the rate-determining step is the electrochemical reaction itself, which is further complicated by adsorption processes. researchgate.netresearchgate.netnmfrc.org The formation of surface complexes with the sulfamate anion is believed to play a role in the codeposition of nickel and cobalt. researchgate.netnmfrc.org
Coordination Chemistry of Cobaltous Sulfamate and Sulfamate Containing Cobalt Complexes
Ligand Properties of the Sulfamate (B1201201) Anion
The sulfamate anion (H₂NSO₃⁻) exhibits versatile coordination behavior, acting as a crucial component in the formation of various complex structures. Its properties as a ligand, particularly its ability to bridge metal centers, are fundamental to the chemistry of cobaltous sulfamate.
Bidentate Ligand Behavior in Complex Formation
The sulfamate anion can function as a bidentate ligand, coordinating to a metal center through two of its donor atoms. This behavior is particularly noted in the formation of heteronuclear surface complexes. For instance, in the codeposition of nickel and cobalt from sulfamate electrolytes, it is believed that the sulfamate anion acts as a bidentate ligand, bridging the Ni²⁺ and Co²⁺ ions. This bridging facilitates the electrochemical process.
Different Coordination Modes in Coordination Polymers
In coordination polymers, ligands can adopt various binding modes, leading to diverse structural architectures such as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. While specific crystal structures for this compound polymers are not extensively detailed in the reviewed literature, the closely related sulfate (B86663) anion (SO₄²⁻) in cobalt complexes provides insight into potential coordination behaviors.
The sulfate anion is known to exhibit multiple coordination modes in cobalt(II) coordination polymers:
Bridging Ligand: Sulfate can bridge two metal centers. In a cobalt-pyridine-sulfate polymer, sulfate anions link Co(II) cations to form infinite chains. nih.gov In one such structure, each octahedral Co(II) ion is coordinated to four pyridine (B92270) ligands and two bridging sulfate ions. nih.gov
Chelating and Bridging: In more complex structures, the sulfate ion can simultaneously chelate to one metal center and bridge to another. A polymeric cobalt-sulfate complex with pyridine co-ligands features one Co(II) center with two chelating sulfate anions and another Co(II) center with two bridging sulfate ligands. nih.gov
Variable Bridging Modes: The bridging mode of sulfate can vary even within the same metal system depending on synthesis conditions. iucr.org In a novel cobalt-sulfate-melamine coordination polymer, adjacent cobalt cations are bridged by two bisulfate (HSO₄⁻) anions through Co-O bonds, forming 1D chains. acs.orgnih.gov Another unique structure features a cuboidal core of four cobalt ions and four sulfate anions, where the sulfate adopts a rare μ₃-bridging motif. iucr.org
The nature of co-ligands and their coordination modes, such as the monodentate and bidentate bridging patterns of carboxylate groups, also play a crucial role in determining the final structure of cobalt-based coordination polymers. ajol.info
Complex Formation in Solution
The formation of cobalt-sulfamate complexes in solution is governed by factors such as stoichiometry, the stability of the formed complexes, the nature of the solvent, and the presence of other coordinating species.
Stoichiometry and Stability Constants of Cobalt-Sulfamate Complexes
The stoichiometry of metal-ligand complexes describes the ratio in which the metal and ligand combine. Studies on related cobalt complexes reveal various stoichiometric ratios. For example, spectrophotometric studies of the complexation of Co(II) with salicylhydroxamic acid showed a 1:2 metal-to-ligand ratio. ijsr.net In another study investigating Co(II) complexes with a different ligand, a 1:1 stoichiometry was determined. acs.org Research on Co-BTA complexes also indicated an approximate 1:1 stoichiometry. semanticscholar.org
The stability constant (K) is a critical measure of the strength of the interaction between a metal ion and a ligand in solution. Higher values indicate more stable complexes. For the Co(II)-salicylhydroxamate complex, the stability constant was found to be 5.2 x 10³. ijsr.net The stability of complexes is influenced by several factors, including the nature of the ligand and the metal ion. ijsr.net Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can further characterize the spontaneity and nature of the complexation reaction. ijsr.net
Table 1: Stoichiometry and Stability Constants for Selected Cobalt(II) Complexes
| Ligand | Stoichiometry (Metal:Ligand) | Stability Constant (K) | Reference |
|---|---|---|---|
| Salicylhydroxamic Acid | 1:2 | 5.2 x 10³ | ijsr.net |
| Benzotriazole (BTA) | 1:1 | - | semanticscholar.org |
| L-DOPA | 1:1 (ML), 1:2 (ML₂) | - | ajol.info |
Speciation Studies in Aqueous and Non-Aqueous Media (e.g., Deep Eutectic Solvents)
Speciation refers to the distribution of a chemical element among different chemical species in a system. In aqueous solutions under most geochemical conditions, Co(II) is the stable valence state. libretexts.org The coordination environment significantly influences the properties of the complex. For instance, the [Co(H₂O)₆]²⁺ complex is octahedral. libretexts.org
Deep eutectic solvents (DESs) have emerged as important non-aqueous media for studying metal speciation. A study on Co(II) speciation in an ethylene (B1197577) glycol:choline chloride DES using cobalt sulfate (CoSO₄·7H₂O) revealed significant insights. rsc.orgresearchgate.net
Dominant Species: In the DES containing sulfate, the dominant structure was found to be a tetrahedral [CoCl₃(SO₄)]³⁻ complex, formed through the monodentate coordination of the sulfate anion to the cobalt center. rsc.orgresearchgate.net
Effect of Water: The presence and concentration of water can alter the coordination geometry. In several DESs, Co²⁺ maintains a tetrahedral geometry with low water content (<20 wt%), but transitions to an octahedral geometry as the water content increases to 50 wt%. rsc.orgresearchgate.net
Mixed Ligand Complexes: Simulations suggest that the presence of sulfate can support the formation of mixed-ligand cobalt complexes that include monodentate sulfate, ethylene glycol (EG), water, and chloride. rsc.orgresearchgate.net The extraction of cobalt using natural deep eutectic solvents (NADES) has shown that cobalt can form complexes with high molecular weight compounds. mdpi.com
Effect of Anions and Co-ligands on Cobalt Speciation and Coordination Geometry
The coordination environment around a central cobalt ion is highly sensitive to the nature of the anions and any co-ligands present in the system. rsc.org These components can dictate the final dimensionality and topology of the resulting coordination complex. rsc.org
Anion Influence: The choice of counteranion (e.g., Br⁻, Cl⁻, I⁻, NO₃⁻, or SO₄²⁻) can dramatically alter the structure of cobalt(II) complexes with the same co-ligand. rsc.org For example, with the co-ligand 4,4′-bipyridine-N,N′-dioxide, bromide and chloride anions lead to layered salt structures, while nitrate (B79036) and sulfate anions induce the formation of different interdigitated layer structures. rsc.org
Co-ligand Influence: The introduction of co-ligands leads to the formation of mixed-ligand complexes with diverse structures.
Pyridine-type Ligands: In cobalt-sulfate systems, the addition of pyridine results in 1D coordination polymers where octahedral cobalt centers are bridged by sulfate ions. nih.gov The use of β-picoline as a co-ligand can lead to a unique tetrameric cobalt cluster with a cuboidal [Co₄(SO₄)₄] core. iucr.org
Carboxylate and Benzimidazole Ligands: The combination of isophthalate (B1238265) derivatives and flexible bis(benzimidazole) co-ligands with Co(II) can produce coordination polymers with varied geometries, including trigonal-bipyramidal, octahedral, and tetrahedral centers. researchgate.net The specific architecture of the framework is tuned by the variation of the carboxylate co-ligand. researchgate.net Similarly, angular dicarboxylate ligands can influence whether the resulting structure is a single or double pillared-layer polymer. acs.org
Spin State: The set of ligands also influences the electronic spin state of the Co(II) center. For six-coordinate Co²⁺ with water and ammonia (B1221849) ligands, the high-spin state (S = 3/2) is generally more stable, though the energy difference between high- and low-spin states depends on the specific ligand mix and stereochemistry. acs.org
Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding)
The crystal structure of hydrated cobalt(II) salts provides excellent examples of these interactions. In the solid state, the [Co(H₂O)₆]²⁺ octahedron is a common motif. These aqua ligands are prime donors for hydrogen bonds, interacting with counter-anions and other solvent molecules. For instance, in the crystal structure of cobalt(II) sulfate hexahydrate, the structure consists of sulfate tetrahedra and cobalt-centered water octahedra linked by a comprehensive three-dimensional network of hydrogen bonds. iucr.org Of the twelve hydrogen bonds present in this structure, eleven are between water molecules and sulfate oxygens, with one water-to-water hydrogen bond, demonstrating the extensive nature of this interaction. iucr.org The average distance for these O-H···O hydrogen bonds is approximately 2.8 Å. iucr.org
Similarly, in more complex sulfamate-containing cobalt complexes, such as fac-triaqua(1,10-phenanthroline-κ²N,N′)(sulfato-κO)cobalt(II), the crystal packing is heavily influenced by hydrogen bonding. In this compound, supramolecular layers are formed, sustained by aqua-O—H⋯O(sulfate) hydrogen bonds. iucr.orgresearchgate.netnih.gov These layers are further stacked, with weaker C—H⋯O contacts providing interaction between them. iucr.orgresearchgate.netnih.gov A Hirshfeld surface analysis of this complex revealed that O—H⋯O contacts are the most significant contribution to the intermolecular interactions (44.5%), followed by H⋯H (28.6%) and H⋯C/C⋯H (19.5%) contacts. iucr.orgresearchgate.netnih.gov This highlights the dominance of electrostatic forces, primarily hydrogen bonding, in the molecular packing. iucr.orgresearchgate.net
The nature and directionality of these interactions can be influenced by all components within the crystal lattice, including the ligands, counter-anions, and any co-crystallized solvent molecules. rsc.orgnih.gov In structures like bis-(di-methyl-ammonium) hexa-aqua-cobalt(II) bis-(sulfate) dihydrate, non-coordinating water molecules and dimethylammonium cations connect the sulfate tetrahedra and the [Co(H₂O)₆]²⁺ octahedra through a network of O-H⋯O and N-H⋯O hydrogen bonds, creating a three-dimensional framework. nih.gov The interplay of these various weak interactions ultimately determines the final solid-state structure. nih.gov
| Compound | Interaction Type | Description | Source |
|---|---|---|---|
| Cobalt(II) Sulfate Hexahydrate | O-H···O (Hydrogen Bond) | Extensive 3D network linking [Co(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra. Average bond distance is 2.8 Å. | iucr.org |
| fac-Triaqua(1,10-phenanthroline)(sulfato)cobalt(II) | O-H···O (Hydrogen Bond) | Forms supramolecular layers parallel to the (110) plane. Constitutes 44.5% of intermolecular contacts. | iucr.orgresearchgate.netnih.gov |
| fac-Triaqua(1,10-phenanthroline)(sulfato)cobalt(II) | C-H···O | Weak interactions linking the stacked supramolecular layers. | iucr.orgresearchgate.netnih.gov |
| Bis-(di-methyl-ammonium) hexa-aqua-cobalt(II) bis-(sulfate) dihydrate | N-H···O & O-H···O (Hydrogen Bonds) | Connects sulfate ions and complex cations via non-coordinating water and dimethylammonium cations into a 3D framework. | nih.gov |
Crystal Field Theory Applications in Predicting Coordination Environments
Crystal Field Theory (CFT) is a fundamental model used to explain and predict the electronic structures, colors, and magnetic properties of transition metal complexes, including those of cobalt(II). jove.comlibretexts.org The theory treats ligands as negative point charges that interact with the d-orbitals of the central metal ion. jove.comlibretexts.org These electrostatic interactions cause the five degenerate d-orbitals of the free ion to split into sets of different energies. The specific pattern and magnitude of this splitting (Δ) depend on the geometry of the ligand field and the nature of the ligands. libretexts.org
For cobalt(II), a d⁷ ion, the coordination environment significantly affects its properties. In an octahedral field, which is common for this compound and its hydrates, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The magnitude of the crystal field splitting energy (Δo) determines whether the complex will be high-spin or low-spin.
Weak-field ligands (e.g., H₂O) result in a small Δo. The energy required to pair electrons in the t₂g orbitals is greater than the energy required to promote them to the eg orbitals. This leads to a high-spin configuration (t₂g⁵ eg²) with three unpaired electrons.
Strong-field ligands result in a large Δo, making it energetically more favorable for electrons to pair in the t₂g orbitals, leading to a low-spin configuration (t₂g⁶ eg¹) with one unpaired electron.
The coordination environment of cobalt(II) complexes can often be predicted using CFT. iucr.orgnih.gov For example, in polymeric cobalt-pyridine-sulfate compounds, Co(II) centers are found in octahedral N₄O₂ or N₂O₄ coordination environments, which are consistent with predictions from CFT. iucr.orgnih.govresearchgate.net The magnetic behavior of Co(II) complexes is also dictated by the coordination environment and the resulting crystal field. mdpi.com Analysis of static magnetic data, supported by calculations, can reveal the presence of easy-plane magnetic anisotropy, which is a direct consequence of the crystal field splitting. mdpi.comresearchgate.net
The geometry of the complex is a key determinant of the d-orbital splitting pattern. While octahedral geometry is common, other geometries like tetrahedral or square planar have distinct splitting patterns, which CFT can also predict. libretexts.org For instance, in a tetrahedral field, the d-orbital splitting is inverted and smaller (Δt ≈ 4/9 Δo) compared to an octahedral field. The coordination environments observed in the crystal structures of various cobalt(II) complexes are generally consistent with those predicted by Crystal Field Theory. researchgate.net
| Coordination Environment | d-orbital Splitting Pattern | High-Spin Configuration (Weak Field) | Low-Spin Configuration (Strong Field) | Typical Ligands | Source |
|---|---|---|---|---|---|
| Octahedral | eg > t₂g | t₂g⁵ eg² (3 unpaired e⁻) | t₂g⁶ eg¹ (1 unpaired e⁻) | H₂O (weak), NH₃ (strong) | jove.comlibretexts.org |
| Tetrahedral | t₂ > e | e⁴ t₂³ (3 unpaired e⁻) | (Rarely occurs due to small Δt) | Cl⁻, Br⁻ | libretexts.org |
| Square Planar | dx²-y² > dxy > dz² > (dxz, dyz) | (Complex filling order) | (Complex filling order, typically 1 unpaired e⁻) | CN⁻ | libretexts.org |
Thermodynamic and Kinetic Investigations of Cobaltous Sulfamate Systems
Solution Thermodynamics
The behavior of cobaltous sulfamate (B1201201) in solution is governed by fundamental thermodynamic principles, including its solubility, phase behavior, and ionic interactions.
Cobaltous sulfamate is a reddish-colored solid that is soluble in water. researchgate.net Detailed investigations have produced solubility diagrams for the cobalt sulfamate-water system over a broad temperature range, from -40 to 145°C. researchgate.net These diagrams are essential for understanding how temperature affects the concentration of saturated solutions and for determining the conditions under which solid phases of the salt can be crystallized from the aqueous phase. The stoichiometry of the hydrated compound has been established as Co(NH₂SO₃)₂·xH₂O, with the value of x, the number of water molecules, ranging from 1 to 4. researchgate.net
In contrast, related compounds like cobalt sulfate (B86663) exhibit more complex phase equilibria in aqueous systems, with multiple hydrated forms such as heptahydrate, hexahydrate, and monohydrate, each stable under different temperature and concentration conditions. oulu.fiasianpubs.org For instance, studies on the CoSO₄-H₃PO₄-H₂O system at 30°C show two branches of salt crystallization, corresponding to the formation of hexahydrates and monohydrates as the concentration of phosphoric acid increases. asianpubs.org While these findings relate to cobalt sulfate, they highlight the type of detailed phase studies that are crucial for fully characterizing any water-soluble cobalt salt.
Thermodynamic models are crucial for predicting the properties of electrolyte solutions over wide ranges of concentration and temperature. The Pitzer ion interaction model is a widely used and highly accurate semi-empirical framework for this purpose. frontiersin.orgosti.gov It calculates activity coefficients and other thermodynamic properties in aqueous solutions by considering specific interactions between ion pairs and triplets. frontiersin.orgresearchgate.net The model is based on equations derived from a single expression for the excess Gibbs energy of the solution. frontiersin.org
While extensive Pitzer model parameterization has been performed for systems like aqueous cobalt sulfate (CoSO₄), allowing for accurate calculation of solution properties and phase equilibria, specific Pitzer parameters for this compound are not extensively documented in the reviewed literature. oulu.fi The development of such a model for this compound would require experimental data, such as vapor pressure or solubility measurements, to derive the necessary interaction parameters (β⁽⁰⁾, β⁽¹⁾, and Cᵠ) that describe the behavior of Co²⁺ and NH₂SO₃⁻ ions in solution. osti.gov
The study of ion-solvent and ion-ion interactions is fundamental to understanding the transport properties of electrolyte solutions, such as electrical conductivity. acs.org These interactions are typically investigated by measuring molar conductance at various concentrations and temperatures. ekb.egresearchgate.net From this data, parameters like the limiting molar conductance (Λ₀) and the ion association constant (Kₐ) can be derived, providing insight into how ions move and interact with solvent molecules and each other. acs.org
For similar divalent metal sulfates, like cobalt sulfate, extensive conductometric studies have been carried out in various aqueous and mixed-solvent systems. acs.orgekb.egresearchgate.netresearchgate.netajol.info These studies analyze how factors like temperature, solvent composition, and concentration affect ionic mobility and association. ekb.egresearchgate.net However, specific research detailing the ion-solvent interactions and solution conductivity parameters exclusively for this compound solutions is not prominent in the available scientific literature. Such studies would be necessary to quantify the behavior of this compound in solution and compare it to other cobalt salts.
Reaction Kinetics
The kinetics of this compound are of particular interest in the field of electrochemistry, specifically in the electrodeposition of cobalt and its alloys.
Sulfamate electrolytes are known to form stable and highly efficient solutions for the electrodeposition of cobalt and cobalt-containing alloys, such as Ni-Co. nmfrc.org The deposition of cobalt from a sulfamate bath is kinetically faster than that of nickel, which is a key factor in the anomalous codeposition behavior observed in Ni-Co alloy plating, where the less noble metal (cobalt) deposits preferentially. nmfrc.orgresearchgate.net
Kinetic studies using methods like the rotating-disk electrode and chronopotentiometry have demonstrated that the rate-determining step for the deposition process from a sulfamate electrolyte is the electrochemical reaction itself, which is further complicated by adsorption phenomena on the electrode surface. nmfrc.orgresearchgate.net It is believed that the codeposition mechanism involves the formation of heteronuclear surface complexes with the sulfamate anion acting as a bidentate ligand. nmfrc.orgresearchgate.net The kinetics are also influenced by operating conditions such as pH; for Ni-Co deposition from a sulfamate bath, the Faradaic efficiency shows a complex dependence on pH, peaking at 98.5% in a pH range of 3.5 to 3.8. nmfrc.org An increase in pH from 2 to 3.3 leads to a decrease in cathodic polarization, accelerating the reduction rate of Co²⁺. nmfrc.org
The initial stages of electrodeposition are defined by nucleation and growth, which dictate the morphology and properties of the final deposit. The electrocrystallization of cobalt from simple sulfamate solutions has been studied using electrochemical methods and analyzed with theoretical models like the Sharifker and Hills model. psu.edu
These investigations reveal that the nucleation mechanism is strongly dependent on the electrochemical conditions, particularly the cobalt concentration and the applied overpotential. psu.eduresearchgate.net Research indicates that an increase in either the cathodic potential or the cobalt concentration can cause a shift in the nucleation mechanism from an instantaneous process (where all nuclei form at once at the beginning of the process) to a progressive one (where nuclei form over time). psu.eduresearchgate.net For the deposition of cobalt from a simple sulfamate solution onto a Si/Cu(111) substrate, the nucleation mechanism is found to be instantaneous in nature. psu.edu This instantaneous nucleation under specific conditions allows for the growth of highly textured cobalt deposits. psu.edu
Below is an interactive table summarizing findings on the nucleation of cobalt from sulfamate solutions.
| Parameter | Observation | Influencing Factors | Research Finding |
| Nucleation Type | Can shift between instantaneous and progressive | Cobalt Concentration, Cathodic Potential | An increase in either factor tends to shift the mechanism from instantaneous to progressive. psu.edu |
| Mechanism on Si/Cu(111) | Instantaneous | Substrate, Solution Composition | The specific substrate and a simple sulfamate solution lead to an instantaneous nucleation process. psu.edu |
| Analysis Model | Sharifker & Hills | N/A | Current transients from experiments are compared to theoretical models to determine the mechanism. psu.edu |
Adsorption Phenomena in Electrochemical Systems
In the context of electrochemical deposition, particularly the formation of nickel-cobalt (B8461503) alloys from sulfamate electrolytes, adsorption phenomena play a crucial role in the process kinetics. nmfrc.orgresearchgate.net Investigations utilizing rotating-disk electrode and chronopotentiometric methods have determined that the rate-determining step of alloy deposition is the electrochemical reaction, which is further complicated by adsorption processes at the cathode surface. nmfrc.orgresearchgate.net
The codeposition of nickel (Ni²⁺) and cobalt (Co²⁺) is reportedly influenced by the formation of heteronuclear surface complexes where the sulfamate anion acts as a bidentate ligand. nmfrc.orgresearchgate.net This complex formation is a key aspect of the adsorption mechanism. The adsorption of sulfamate ions can also have an inhibitory effect on the deposition of individual metals. For instance, studies have shown that the deposition of nickel is partially inhibited by the adsorption of sulfamate ions at low polarization. researchgate.net However, this same inhibitory effect was not observed for cobalt deposition. researchgate.net The introduction of additives like saccharin (B28170) can counteract this effect by hindering sulfamate adsorption, which allows nickel deposition to proceed at less cathodic potentials. researchgate.net
Table 1: Adsorption Effects in Sulfamate Electrochemical Systems
| Phenomenon | Description | Observed Effect | Source(s) |
|---|---|---|---|
| Rate-Determining Step | The overall speed of the Ni-Co alloy deposition process. | Identified as the electrochemical reaction, complicated by adsorption. | nmfrc.orgresearchgate.net |
| Sulfamate Anion Adsorption | Adsorption of sulfamate ions (SO₃NH₂⁻) onto the electrode surface. | Partially inhibits nickel deposition at low polarization; no similar inhibition observed for cobalt. | researchgate.net |
| Surface Complex Formation | Formation of heteronuclear complexes involving Ni²⁺, Co²⁺, and sulfamate anions. | Believed to explain the codeposition mechanism, with sulfamate acting as a bidentate ligand. | nmfrc.orgresearchgate.net |
| Effect of Additives (Saccharin) | Introduction of saccharin into the electrolyte. | Appears to hinder sulfamate adsorption, allowing Ni deposition at less cathodic potentials. | researchgate.net |
Hydrolysis and Decomposition Kinetics of Sulfamate Anions in Solution
The stability of the sulfamate anion (SO₃NH₂⁻) in aqueous solutions is governed by its hydrolysis and decomposition kinetics, which are highly dependent on conditions such as pH. nih.gov The decomposition of the sulfamate anion in solution leads to the formation of sulfate (SO₄²⁻) and ammonium (B1175870) (NH₄⁺) cations. researchgate.net In dilute aqueous solutions of methylammonium (B1206745) sulfamate, the degree of hydrolysis can reach 100%. researchgate.net
Kinetic studies on various sulfamate esters, which serve as models for the anion's behavior, have elucidated several mechanistic pathways for its decomposition. The reaction mechanism is significantly influenced by the pH of the solution.
In Acidic to Neutral Conditions (pH ~1-8): Investigations into the hydrolysis of sulfamate esters reveal that a bimolecular nucleophilic substitution (Sₙ2) mechanism is often followed. nih.govresearchgate.net In this pathway, a water molecule acts as the nucleophile, attacking the sulfur atom. nih.govresearchgate.net This leads to the cleavage of the S-O bond and the formation of sulfamic acid and an alcohol (in the case of esters). nih.gov For aryl sulfamate monoanions specifically, some research suggests an Sₙ1 pathway with SO₂NH as an intermediate, tracing this difference from sulfate hydrolysis to the greater stability of the SO₂NH intermediate versus SO₃. acs.org Studies of cyclic sulfamates in concentrated acidic solutions have identified both A-1 and A-2 mechanisms, with a changeover occurring at higher acidities. researchgate.net
In Alkaline Conditions (pH ≥ 6-9 and higher): As the pH increases into the neutral and moderately alkaline range, a dissociative elimination (E1cB) mechanism becomes dominant. nih.govresearchgate.net This route involves the initial ionization of the amino group, followed by the unimolecular expulsion of the leaving group from the resulting ionized ester. nih.gov In more strongly alkaline solutions, a second ionization can occur, forming a dianionic species that then expels the leaving group. nih.gov
Table 2: pH-Dependent Hydrolysis Mechanisms of Sulfamate Derivatives
| pH Range | Dominant Mechanism | Description of Mechanism | Source(s) |
|---|---|---|---|
| Acidic (pH ~1-5) | Sₙ2(S) / A-2 | Associative mechanism where water acts as a nucleophile, attacking the sulfur atom. | nih.govresearchgate.netresearchgate.net |
| Neutral to Moderate Alkaline (pH ~6-9) | E1cB (dissociative) | Involves ionization of the amino group followed by unimolecular expulsion of the leaving group. | nih.govresearchgate.net |
| Strongly Alkaline | E1cB via dianion | Further ionization to a dianionic species, which then expels the leaving group. | nih.gov |
| Solution (Aryl Sulfamates) | Sₙ1 | Unimolecular pathway proceeding through an SO₂NH intermediate. | acs.org |
Advanced Research Applications of Cobaltous Sulfamate in Materials Science and Electrochemistry
Electrochemical Deposition and Electroforming
Electrochemical deposition, or electroplating, using cobaltous sulfamate (B1201201) is a cornerstone of modern manufacturing for high-performance materials. It is particularly crucial in electroforming, a process where a metal layer is deposited onto a mandrel to create a freestanding object.
Mechanisms of Cobaltous Sulfamate Electrodeposition
The electrodeposition of cobalt from a sulfamate bath is a complex process. The rate-determining step is the electrochemical reaction itself, which is further complicated by adsorption phenomena. nmfrc.org It is theorized that the codeposition of nickel and cobalt from sulfamate electrolytes involves the formation of heteronuclear surface complexes, with the sulfamate anion acting as a bidentate ligand. nmfrc.orgresearchgate.net This complex formation is a key factor in the unique properties of the resulting deposits.
The process is diffusion-controlled, following a typical nucleation and growth mechanism. capes.gov.br In acidic solutions, the deposition of iron-group metals like cobalt occurs simultaneously with the discharge of hydronium ions. nmfrc.org As the local pH near the electrode surface rises to around 7, hydrogen evolution can also occur through the reduction of water molecules. nmfrc.org
Anomalous Codeposition in Nickel-Cobalt (B8461503) Alloy Systems from Sulfamate Electrolytes
A notable characteristic of nickel-cobalt electrodeposition from sulfamate baths is the phenomenon of anomalous codeposition. nmfrc.orgresearchgate.net This is where the less noble metal, cobalt, deposits preferentially over the more noble metal, nickel. researchgate.netscirp.org The result is a higher concentration of cobalt in the deposited alloy than in the electrolyte solution. researchgate.net For instance, at a cobalt-to-nickel cation ratio of 0.1 in the electrolyte, the resulting alloy can contain as much as 45% cobalt. nmfrc.orgresearchgate.net When the cation concentrations are equal, the alloy can contain 73% cobalt. nmfrc.orgresearchgate.net
This behavior is attributed to the faster kinetics of cobalt ion reduction compared to nickel ion reduction. nmfrc.orgresearchgate.net The mechanism is not fully understood, but it is believed to be related to the formation of the less noble metal's hydroxide (B78521) precipitate. researchgate.net The presence of bromide ions in the sulfamate bath can further promote the reduction of cobalt ions while inhibiting the reduction of nickel ions. researchgate.net
Influence of Electrolyte Composition on Deposit Properties
The properties of the deposited material are highly sensitive to the composition of the sulfamate electrolyte. Key parameters include pH, metal concentration, and the presence of anion additives.
| Electrolyte Parameter | Effect on Deposit Properties |
| pH | The Faradaic efficiency of Ni-Co deposition is maximized at a pH of 3.5 to 3.8. nmfrc.orgresearchgate.netresearchgate.net An increase in pH from 2 to 5.2 can lead to a 5-7% decrease in the cobalt content of the deposit. nmfrc.orgresearchgate.netresearchgate.net |
| Cobalt Concentration | A small increase in the cobalt concentration in the electrolyte leads to a significant increase in the cobalt content of the alloy. nmfrc.orgresearchgate.net |
| Anion Additives | The addition of bromide ions can increase the cobalt content in the alloy from 30 to 60 at.%. researchgate.net Chloride ions, in contrast, do not have a significant influence on the alloy composition. researchgate.net Citrate (B86180) complexes can help eliminate the incorporation of hydroxides into the deposits, resulting in a low-internal-stress coating. researchgate.net |
The addition of certain organic compounds, like saccharin (B28170), can act as a brightener, leading to the formation of a fine-grained deposit by increasing the number of fresh nucleation sites. scirp.org
Formation of Hydroxide Species and Intermediate Products during Electroreduction
During the electroreduction of cobalt from a sulfamate bath, the local pH at the cathode surface can increase, leading to the formation of hydroxide species. researchgate.net It is believed that Ni-Co deposits from a typical sulfamate electrolyte at a pH of 5, or at current densities higher than 5 A/dm², are likely to include metal hydroxides. researchgate.net The formation of these hydroxides is a key aspect of the anomalous codeposition mechanism. researchgate.net
In some cases, the formation of cobalt hydroxide can interrupt the dissolution of cobalt, leading to a second anodic peak in cyclic voltammetry studies. researchgate.net The presence of citrate complexes in the electrolyte can help to eliminate the incorporation of these hydroxides into the final deposit. researchgate.net
Control of Deposited Material Structure (Crystallographic Orientation, Phase Transitions)
The crystallographic orientation and phase of the deposited material can be controlled by manipulating the deposition parameters. In Ni-Co alloys from sulfamate electrolytes, low cobalt content typically results in a face-centered cubic (fcc) growth orientation. researchgate.net However, when the cobalt content exceeds 60%, the deposit becomes completely hexagonal. researchgate.net
For pure cobalt deposition, the preferred growth orientation is along the (100) direction in an electrolyte without additives. mdpi.com The addition of certain alkynol derivatives can shift the preferred orientation to the (002) direction. mdpi.com This is due to the specific adsorption of these additives onto certain crystal planes, which inhibits their growth and promotes growth along other planes. mdpi.com The choice of substrate can also play a significant role in determining the preferred orientation of the deposited film. psecommunity.orgacs.org
Application in Precision Mold Manufacturing and Electronic Components
This compound is used in the electroplating industry for the manufacturing of precision molds, including those used for compact discs. nih.gov The resulting Ni-Co alloy foils are valuable in various fields as they exhibit excellent properties such as corrosion resistance, ductility, and good strength. scirp.orgscirp.org These properties make them suitable for producing complex-shaped parts like molds, miniature nozzles, and other electronic and aircraft components through electroforming. nmfrc.orgresearchgate.net
The ability to produce bright, fine-grained, and smooth deposits with low residual stress makes this compound electrolytes ideal for these high-precision applications. scirp.orgscirp.org
Photonic Device Fabrication and Nonlinear Optics
Cobalt-containing compounds, including this compound, are materials of interest in the field of photonics, which involves the generation, detection, and manipulation of light. Their utility spans from the fabrication of components for photonic devices to the development of advanced nonlinear optical materials.
Crystal Suitability for Photonic Applications
The suitability of a crystal for photonic applications is determined by several key characteristics, including optical transparency, crystal quality, and, for specific applications, magneto-optical properties. While cobalt(II) sulfamate hydrate (B1144303) is specifically noted for its use in photonic device fabrication fishersci.sechemicalbook.comthermofisher.comlookchem.com, the broader family of cobalt-sulfate-containing crystals demonstrates properties that underscore this applicability.
A critical requirement for many photonic devices is a wide optical transparency window and a low UV cut-off wavelength, which allows the material to be used with a variety of light sources without significant absorption losses. rasayanjournal.co.in For instance, research on related doped crystals highlights that a wide transparency window in the visible region is a key factor for their investigation in photonic device fabrication. rasayanjournal.co.in
The ability to grow large, high-quality single crystals is another prerequisite for fabricating usable optical components. Studies on related compounds, such as ammonium-cobalt sulfate (B86663) hexahydrate (ACSH), have demonstrated the successful growth of large single crystals with good optical quality, a necessary step for their use in optical devices. researchgate.net Furthermore, certain complex cobalt-sulfate coordination polymers can form millimeter-long monocrystals that exhibit unique magneto-optical properties; these crystals have been shown to align along magnetic field lines, a characteristic that is highly useful for applications in magneto-optics. acs.org
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are essential for technologies like frequency conversion (e.g., second-harmonic generation for lasers), optical switching, and data storage. rasayanjournal.co.in Certain cobalt-based sulfate compounds have emerged as promising candidates in this area. researchgate.net The NLO response in some sulfates is attributed to the sulfate (SO4) group itself. researchgate.net
Research into semi-organic crystals has yielded materials with significant NLO properties. A notable example is cobalt thiourea (B124793) sulfate (CTS), a non-centrosymmetric crystal grown by the solvent evaporation method. researchgate.net The NLO property of CTS was confirmed through the Kurtz-Perry powder technique, which measures second-harmonic generation (SHG). The study found that the SHG efficiency of CTS is comparable to that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. researchgate.net
Other research has focused on doping existing NLO crystals, such as ammonium (B1175870) dihydrogen phosphate (ADP), with compounds like cobalt (II) sulfate and sulphamic acid. The resulting crystal (CSADP) was tested with an Nd:YAG laser, and the output of a bright green light confirmed its NLO properties, specifically its suitability for second-harmonic generation. rasayanjournal.co.in Third-order NLO properties, such as self-defocusing performance and non-linear absorption, have also been investigated in related cobalt complexes. tandfonline.com
Advanced Fabrication Techniques
This compound serves as a precursor material in various advanced fabrication processes designed to create specialized materials like thin films and nanomaterials. These techniques leverage the chemical properties of the precursor to build structures from the atomic or molecular level up.
Thin Film Deposition (CVD, PVD) using this compound Precursors
This compound is available in forms suitable for use in thin film deposition, including pellets for Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) applications. americanelements.com These techniques are fundamental in the semiconductor and microelectronics industries for creating uniform, conformal layers of material on a substrate. harvard.edugoogle.com
Chemical Vapor Deposition (CVD) involves introducing a volatile precursor into a reaction chamber where it decomposes on a heated substrate, leaving a thin film of the desired material. For cobalt films, metal-organic precursors are often used. harvard.eduresearchgate.net Inorganic precursors like this compound can also be used, though they may present challenges such as lower volatility and higher decomposition temperatures compared to organometallic compounds, which can impact the process conditions required. harvard.edu
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant of CVD that uses a plasma to decompose the precursor molecules at lower temperatures, making it suitable for temperature-sensitive substrates. impactcoatings.com
Physical Vapor Deposition (PVD) encompasses methods like sputtering, where a target of the material to be deposited is bombarded with high-energy ions, causing atoms to be ejected and deposited on the substrate.
The choice of precursor is critical for achieving high-purity films with specific properties. illinois.edu Using CVD methods allows for the creation of cobalt films on complex 3-D surfaces with smooth morphology, which is an advantage over purely physical methods. illinois.edu
Nanomaterial Synthesis from this compound Precursors (e.g., via Thermal Decomposition)
This compound can serve as a precursor for synthesizing cobalt-based nanomaterials, such as nanoparticles of cobalt metal or cobalt oxides. Thermal decomposition is a common and cost-effective method for this purpose. researchgate.net This process typically involves heating a precursor compound to a temperature at which it breaks down, leaving behind a residue of the desired nanomaterial. researchgate.netmdpi.com
While direct thermal decomposition of this compound is one potential route, a more frequently documented approach involves using a related salt, cobalt sulfate, to first synthesize an intermediate precursor which is then decomposed.
Example Synthesis Route:
Precursor Synthesis: Cobalt sulfate (CoSO₄) is used as a starting material to synthesize a more easily decomposed precursor, such as cobalt oxalate (B1200264) (CoC₂O₄) nanorods. This can be achieved through methods like microemulsion-mediated solvothermal synthesis. doi.org
Thermal Decomposition: The resulting cobalt oxalate precursor is then heated in a controlled atmosphere (e.g., in air in a Muffle furnace at 450 °C). This heating process causes the cobalt oxalate to decompose, yielding cobalt oxide (Co₃O₄) nanoparticles. doi.org
Similarly, cobalt sulfate can be reduced to form cobalt nanoparticles, which are then subjected to heat treatment under different atmospheres to produce either pure cobalt or various cobalt oxide nanoparticles. sci-hub.se The reaction parameters, including temperature, atmosphere, and the structure of the initial precursor, significantly influence the final properties of the synthesized nanomaterials, including their size, crystalline phase, and morphology. researchgate.netdoi.org
Catalytic Applications of Cobaltous Sulfamate and Cobalt Sulfamate Derived Materials
Heterogeneous Catalysis (e.g., Cobalt Oxide Catalysts from Sulfamate (B1201201) Precursors)
Cobaltous sulfamate serves as a valuable precursor for the synthesis of heterogeneous catalysts, particularly cobalt oxides like Co3O4. The properties of the final catalyst are influenced by the precursor used in its synthesis. For instance, cobalt oxide (Co3O4) hierarchical nanostructures have been synthesized from different cobalt precursors, including sulfate (B86663) salts, using methods like low-temperature aqueous chemical growth. researchgate.netdiva-portal.org The choice of precursor has a notable impact on the morphology and, consequently, the catalytic activity of the resulting nanostructured material. researchgate.net
Studies have shown that Co3O4 derived from a sulfate precursor can be an active catalyst. For example, in the total oxidation of propane, a model hydrocarbon reaction, Co3O4 formed by the calcination of a sulfate-derived precursor demonstrated high activity, achieving complete conversion at 230°C. cardiff.ac.uk This high efficiency was linked to the porous nature of the catalyst, which enhances the accessibility of reactants to the catalyst's surface. cardiff.ac.uk Similarly, nickel cobalt oxides synthesized using a sulfate precursor have shown high performance in the oxygen evolution reaction (OER), a key process in water splitting. nih.gov
The use of industrial byproducts as supports for cobalt catalysts derived from sulfamate-related precursors has also been explored. For example, red mud, an industrial waste, has been used as a support for cobalt oxide catalysts. These Co/RM-T catalysts have proven effective in the heterogeneous activation of peroxymonosulfate (B1194676) (PMS) for the degradation of phenol (B47542) in water. acs.org
Photocatalytic Degradation of Organic Pollutants
Cobalt-based materials, sometimes synthesized from sulfamate or sulfate precursors, play a significant role in the photocatalytic degradation of organic pollutants. These processes often involve the generation of highly reactive radical species.
Sulfate Radical Generation in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) based on sulfate radicals (SO₄•⁻) are gaining attention for their effectiveness in breaking down persistent organic pollutants. magtech.com.cnmdpi.comresearchgate.net Cobalt compounds are particularly effective in activating persulfates, such as peroxymonosulfate (PMS), to generate these powerful sulfate radicals. mdpi.comnih.govnih.gov The Co²⁺/PMS system is a well-known homogeneous catalytic process, while heterogeneous catalysis using materials like Co3O4 is also common. gdut.edu.cnmdpi.com
The mechanism involves the decomposition of PMS mediated by cobalt, leading to the formation of strong oxidizing species. nih.gov Cobalt's catalytic activity stems from its ability to cycle between different oxidation states, facilitating the generation of radicals. This cobalt-mediated system is considered a modification of the Fenton reagent and offers advantages due to the high oxidizing strength of sulfate radicals compared to hydroxyl radicals. magtech.com.cnnih.gov
The generation of sulfate radicals can be initiated through various methods, including the use of transition metals like cobalt. magtech.com.cnmdpi.com Cobalt-based catalysts, including those derived from sulfate precursors, have been extensively studied for their catalytic activity and stability in activating PMS and peroxydisulfate (B1198043) (PDS) for water remediation. researchgate.netnih.gov Research has explored homogeneous cobalt ions, cobalt oxides, and supported cobalt composites for this purpose. nih.govmdpi.com
Reaction Kinetics and Mechanisms in Photocatalysis
The kinetics of photocatalytic degradation of organic pollutants often follow pseudo-first-order kinetics. researchgate.netresearchgate.net However, the apparent reaction order can be influenced by various factors, including reactant concentration, light intensity, and the nature of the photocatalyst. frontiersin.org In some cases, what appears to be a first-order reaction may be the result of intrinsic zero-order kinetics, especially when the catalyst surface is saturated with the reactant or when the rate is limited by other factors like electron transfer to oxygen or light supply. frontiersin.org
The Langmuir-Hinshelwood (L-H) model is commonly used to describe the kinetics of photocatalyzed reactions occurring at a solid-liquid interface. researchgate.netfrontiersin.org This model considers the adsorption of the reactant onto the photocatalyst surface as a key step. researchgate.net However, a pseudo-steady state approach, which accounts for the dependence of kinetic parameters on light intensity, is sometimes considered more fundamental. researchgate.netfrontiersin.org
In cobalt-promoted photocatalytic systems, the mechanism involves the generation of electron-hole pairs upon photoexcitation of a semiconductor material (like TiO2 or BiVO4). aston.ac.ukmdpi.com The presence of a cobalt-based co-catalyst can enhance the separation of these charge carriers, preventing their recombination and thereby increasing the photocatalytic efficiency. mdpi.com The photogenerated holes and electrons then initiate redox reactions, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which in turn degrade the organic pollutants. researchgate.netaston.ac.uk
Interactive Data Table: Factors Influencing Photocatalytic Degradation Kinetics
| Factor | Influence on Reaction Rate | Kinetic Model often Applied |
|---|---|---|
| Initial Pollutant Concentration | Rate may increase initially, then plateau or decrease at high concentrations due to surface saturation. frontiersin.org | Langmuir-Hinshelwood researchgate.netfrontiersin.org |
| Photocatalyst Loading | Rate generally increases with loading up to an optimal point, beyond which light scattering can reduce efficiency. researchgate.net | Pseudo-first-order researchgate.netresearchgate.net |
| Light Intensity | Rate is typically a function of light intensity, as it drives the generation of charge carriers. frontiersin.org | Pseudo-steady state models researchgate.netfrontiersin.org |
| pH of the Solution | Affects the surface charge of the photocatalyst and the speciation of the pollutant, influencing adsorption and reaction pathways. researchgate.netresearchgate.net | Not explicitly part of the primary kinetic models, but a critical experimental parameter. |
Role in Redox Reactions and Electron Transfer Processes
The catalytic activity of this compound and its derivatives is fundamentally linked to their role in redox reactions and electron transfer processes. Cobalt's ability to easily shuttle between its Co(II) and Co(III) oxidation states is a key attribute. researchgate.net
In the context of AOPs, the Co(II)/Co(III) redox cycle is crucial for the activation of peroxymonosulfate to generate sulfate radicals. mdpi.comresearchgate.net The presence of certain ligands can facilitate this electron transfer. For example, phosphate (B84403) has been shown to promote the Co(III)/Co(II) reduction, thereby enhancing the generation of sulfate radicals. researchgate.net
Cobalt-based materials also act as electron transfer facilitators in other systems. For instance, cobalt oxide nanoparticles have been used to immobilize proteins like cytochrome c on electrode surfaces, enabling direct electron transfer between the protein's active center and the electrode. researchgate.net This is a critical aspect in the development of biosensors and biocatalytic systems.
The transfer of electrons can occur through either inner-sphere or outer-sphere mechanisms. sapub.org In an inner-sphere mechanism, a bridging ligand connects the oxidant and reductant, while in an outer-sphere mechanism, the electron transfer occurs without a direct bond between the two species. researchgate.netsapub.org The self-exchange reactions between cobalt complexes are examples of outer-sphere electron transfer. researchgate.net
Environmental and Purification Aspects of Cobaltous Sulfamate in Research Contexts
Trace Impurity Removal from Cobaltous Solutions (e.g., Ion Exchange)
In the production of high-purity cobalt compounds, such as cobaltous sulfamate (B1201201), the removal of trace metallic impurities from cobalt-rich solutions is a critical step. The presence of elements like nickel, copper, iron, manganese, and zinc can adversely affect the performance of the final product, particularly in high-technology applications like electroplating and battery manufacturing. puritech.besaimm.co.za Ion exchange (IX) is a widely utilized hydrometallurgical technique for the purification of cobalt solutions due to its high selectivity and efficiency in removing target impurities to very low levels. saimm.co.zapurolite.com
The fundamental principle of ion exchange in this context involves contacting the impure cobalt solution with a solid resin material that has a selective affinity for the impurity ions. google.com Special chelating resins and solvent-impregnated resins are particularly effective for this purpose. saimm.co.za These resins form stronger bonds with impurity metals than with cobalt, allowing for their selective removal from the concentrated cobalt solution. saimm.co.za
Nickel is one of the most common and challenging impurities to separate from cobalt due to their similar chemical properties. puritech.begoogle.com Research has shown that various ion exchange resins can effectively perform this separation. For instance, chelating resins with iminodiacetic acid (IDA) functional groups exhibit a different affinity for nickel and cobalt ions. puritech.be In such systems, the nickel ion is more strongly retained by the resin. This differential affinity can be exploited during the elution (stripping) phase, where a lower concentration of eluant can be used to recover the cobalt, while a higher concentration is required to remove the more strongly bound nickel. puritech.be
Studies have quantified the sorption properties of different resins for cobalt and nickel. The C 160 ion exchange resin, for example, has demonstrated significant sorption capacity for both ions from highly concentrated solutions. scispace.comresearchgate.net In one study, starting with a cobalt concentration of nearly 30,000 mg/L, the C 160 resin reduced it by approximately 68% in a single 50-minute cycle. scispace.comresearchgate.net The efficiency of these resins can be seen in their ability to achieve high recovery rates for cobalt while minimizing the co-adsorption of other metals. For example, by adding thiocyanate ions to a mixed solution of cobalt and nickel, a cation exchange resin was able to achieve a cobalt recovery of 98.5% with only a 1.0% nickel adsorption rate. google.com
The selection of the ion exchange resin and process conditions is crucial for optimal purification. Factors such as the pH of the solution, the concentration of the metals, and the flow rate all influence the separation efficiency. saimm.co.zascispace.com
Table 1: Comparative Sorption Capacities of Ion Exchange Resins for Cobalt and Nickel This table presents data from research on the effectiveness of different Purolite ion exchange resins in removing cobalt and nickel ions from solutions.
Source: Adapted from The Use of Ion Exchangers for Removing Cobalt and Nickel Ions from Water Solutions. scispace.comresearchgate.net
| Ion Exchange Resin | Ion Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) | Sorption Capacity (Qe) (mg/g) |
| C 160 | Cobalt (Co²⁺) | ~30,000 | ~9,500 | ~68% | 72.5 |
| C 160 | Nickel (Ni²⁺) | ~30,000 | ~6,300 | ~79% | 88.2 |
| S 950 | Cobalt (Co²⁺) | Data not specified | Data not specified | Data not specified | Lower than C 160 |
| S 930 | Cobalt (Co²⁺) | Data not specified | Data not specified | Data not specified | Lower than S 950 |
| S 910 | Cobalt (Co²⁺) | Data not specified | Data not specified | Data not specified | Lower than S 930 |
| S 920 | Cobalt (Co²⁺) | Data not specified | Data not specified | Data not specified | Lower than S 910 |
Environmental Fate and Transformation of Sulfamate-derived Cobalt Species
Fate of Cobalt Species: Cobalt is a naturally occurring element found in rocks, soil, and water. dcceew.gov.au However, increased concentrations from industrial sources can be hazardous. mdpi.com Most cobalt compounds that enter the environment tend to be adsorbed by soil particles and sediments, which renders them largely immobile. mdpi.com However, the mobility and bioavailability of cobalt are highly dependent on environmental conditions. In acidic environments, such as those near mining sites or in areas affected by acid rain, the adsorbed cobalt can be remobilized and leached into surface and groundwater, increasing its potential for environmental transport and uptake by organisms. mdpi.com
Cobalt and its compounds are considered to be highly persistent in water and the environment. dcceew.gov.au They have a high potential for bioaccumulation, meaning they can concentrate in the tissues of aquatic organisms like fish. dcceew.gov.au This poses a risk to the food chain, as cobalt can be transferred to organisms at higher trophic levels. earth.org The toxicity of cobalt is influenced by its oxidation state and solubility. mdpi.com Cobalt(II) sulfamate's solubility in water means that in the event of a release, the cobalt ions are readily available for transport and interaction with aquatic life, posing a significant threat even at low concentrations. nih.govnoaa.gov
Fate of Sulfamate Species: The sulfamate anion has also been identified as widely distributed in the environment. Studies have detected sulfamate in surface water, groundwater, and even precipitation, suggesting that both atmospheric deposition and localized land-based sources contribute to its presence. nih.gov The persistence of the sulfamate anion is influenced by the oxygen content of the water. There is evidence to suggest that sulfamate may be degraded under suboxic or anoxic (low oxygen) conditions, which can be found in some groundwater environments. nih.gov
Table 2: Summary of Environmental Characteristics
| Component | Characteristic | Environmental Behavior and Impact |
| Cobalt(II) Ion (Co²⁺) | Persistence | High persistence in water and the environment. dcceew.gov.au |
| Bioaccumulation | High potential to bioaccumulate in fish tissues. dcceew.gov.au | |
| Mobility | Generally becomes immobile by adsorbing to soil and sediment; can be remobilized in acidic conditions. mdpi.com | |
| Toxicity | High acute and chronic toxicity to aquatic life. dcceew.gov.au | |
| Sulfamate Anion (NH₂SO₃⁻) | Occurrence | Widely detected in surface water, groundwater, and precipitation. nih.gov |
| Persistence/Degradation | May be degraded in suboxic or anoxic (low oxygen) conditions. nih.gov | |
| Transport | Subject to transport through water systems. nih.gov |
Future Research Directions for Cobaltous Sulfamate
Exploration of Novel Synthetic Routes and Nanostructured Forms
The traditional synthesis of cobaltous sulfamate (B1201201) involves the reaction of sulfamic acid with cobalt(II) carbonate or cobalt(II) hydroxide (B78521). nih.gov Another established method is the aeration of sulfamic acid slurries over cobalt metal. nih.gov A patented process also describes the production of metal sulfamates, including cobalt, by introducing oxygen into a mixture of the finely-divided metal, sulfamic acid, and water. google.com
Future research is trending towards the development of more efficient and environmentally benign synthetic strategies. These may include microwave-assisted synthesis, which has been shown to be advantageous for producing inorganic compounds with higher yields and shorter reaction times. tandfonline.com Another avenue of exploration is the use of cobaltous sulfamate as a precursor for the synthesis of nanostructured materials. While research on cobalt nanoparticles has often utilized cobalt sulfate (B86663), similar chemical reduction methods could potentially be adapted for this compound. mdpi.com For instance, the synthesis of cobalt nanoparticles has been achieved through the chemical reduction of a cobalt salt with sodium borohydride. mdpi.com
The development of nanostructured forms of this compound, such as nanoparticles, nanowires, and thin films, is a key area of future research. These nanostructures are expected to exhibit unique size-dependent properties, making them suitable for a range of advanced applications. For example, cobalt oxide nanostructures with various morphologies like nanowires and nanosheets have been synthesized using cobalt salts as precursors, indicating the potential for similar developments with this compound. diva-portal.org The synthesis of hierarchical cobalt sulfide (B99878) nanostructures with controlled morphologies has also been demonstrated using a cobalt precursor, suggesting that this compound could be a viable starting material for creating complex nano-architectures. researchgate.net
Advanced Computational Modeling and Simulation for Predictive Research
Advanced computational modeling and simulation are becoming indispensable tools for predictive research in the field of materials science, and their application to this compound is a promising research direction. Computational Fluid Dynamics (CFD) has been effectively used to model the hydrodynamic properties of electroplating tanks, including those containing cobalt sulfamate. mdpi.comresearchgate.net Such simulations can predict the distribution of the electrodeposited layer and optimize process parameters like pH, metal content concentration, and current distribution. theadvint.com
Future research will likely involve the development of more sophisticated models to simulate the electrodeposition of cobalt and cobalt alloys from sulfamate-based electrolytes. These models could provide deeper insights into the intricate correlations between operating conditions and the resulting microstructural and mechanical properties of the deposited materials. mdpi.com For instance, simulations could help in understanding the effects of additives and bath composition on the grain size and cobalt content of electrodeposited nickel-cobalt (B8461503) alloys from sulfamate baths. mdpi.com
Molecular dynamics simulations also offer a powerful tool to investigate the behavior of this compound at the atomic level. These simulations can be used to study the interactions between this compound and other molecules, which is crucial for designing new materials and processes. For example, computational studies have been used to investigate the speciation of cobalt ions in different solvent systems, which is vital for designing efficient electro-recovery processes. sigmaaldrich.com
Development of New Applications in Emerging Technologies
This compound is already utilized in established applications such as pigments and electroplating. nih.gov However, ongoing research is focused on leveraging its unique properties for emerging technologies.
One of the most promising areas is in the fabrication of components for Microelectromechanical Systems (MEMS) . Electrodeposited nickel-cobalt alloys from sulfamate baths are being investigated for their magnetic and mechanical properties for use in micro-components. mdpi.comresearchgate.netresearchgate.net The ability to tailor the properties of these alloys by controlling the electrodeposition parameters makes them suitable for applications such as magnetic actuators in MEMS devices. mdpi.com
Another significant application is in high-density magnetic recording . Cobalt-containing alloys are known for their high coercive forces and residual magnetization, making them ideal for magnetic recording media. google.com.pg this compound can be used in the formulation of plating baths for producing these magnetic thin films. google.com
The field of spintronics , which utilizes the spin of electrons in addition to their charge, presents another frontier for this compound. The development of new materials with specific magnetic properties is crucial for spintronic devices. scitechdaily.com Cobalt-based compounds are being explored for their potential in this area, and this compound could serve as a precursor for synthesizing such materials. mdpi.comnist.gov
While cobalt sulfate is a key component in the cathodes of lithium-ion batteries , the potential of this compound in this domain remains an area for future exploration. qyresearch.com The development of advanced battery technologies could open up new opportunities for cobalt compounds, including this compound. americanbatterytechnology.com
Interdisciplinary Research Integrating this compound with Other Scientific Fields
The future of this compound research also lies in its integration with other scientific disciplines, leading to innovative materials and applications.
In the field of catalysis , cobalt compounds have shown significant potential. For example, a sulfur-doped cobalt-iron catalyst has been synthesized for urea (B33335) electrolysis in hydrogen production. mdpi.com Cobalt(II) sulfamate itself has been demonstrated to be an efficient catalyst for the synthesis of bis(1H-indol-3-yl)methanes. researchgate.netasianpubs.org Future interdisciplinary research could focus on developing novel catalysts based on this compound for a variety of chemical transformations. catalysis.blog This could involve collaborations between chemists, materials scientists, and chemical engineers to design and optimize catalytic systems.
The intersection of this compound chemistry with materials science is leading to the creation of novel functional materials. For instance, research on cobalt-sulfate coordination polymers has revealed interesting magnetic properties. researchgate.net Similar research with this compound could lead to new materials with tailored magnetic, optical, or electronic properties. The use of cobalt salts as structure-directing agents in the synthesis of nanostructures of other materials, such as tungsten oxide, also highlights the potential for interdisciplinary applications. kiche.or.kr
Furthermore, the integration of this compound with nanotechnology is a burgeoning area of research. The synthesis of cobalt nanoparticles and nanostructures for various applications, from biomedical to data storage, is an active field of study. mdpi.comresearchgate.net this compound could serve as a key precursor in the scalable and controlled synthesis of these nanomaterials.
Q & A
Q. Q1. What are the standard methodologies for synthesizing cobaltous sulfamate with high purity for spectroscopic studies?
- Methodological Answer :
Synthesis typically involves reacting cobalt carbonate or hydroxide with sulfamic acid under controlled pH and temperature. Key steps include:- Dissolving sulfamic acid in deionized water at 60–80°C.
- Adding cobalt carbonate in stoichiometric ratios with continuous stirring.
- Filtering and crystallizing the product under vacuum.
Purity is verified via elemental analysis (e.g., ICP-OES) and FTIR to confirm sulfamate ligand coordination .
- Data Table :
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Reaction Temperature | 60–80°C | Thermocouple monitoring |
| pH | 3.5–4.5 | pH meter calibration |
| Crystallization Time | 12–24 hours | Gravimetric analysis |
Q. Q2. How do researchers address discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer :
Contradictions often arise from variations in solvent purity, temperature control, and measurement techniques. To resolve:
Advanced Research Questions
Q. Q3. What mechanistic insights explain this compound’s catalytic activity in ammonia synthesis under varying pressure conditions?
- Methodological Answer :
Advanced studies combine in situ X-ray absorption spectroscopy (XAS) and DFT calculations to probe:- Co-S coordination dynamics : Monitor bond-length changes during NH₃ formation using EXAFS.
- Pressure effects : Operando studies at 10–50 bar reveal shifts in active site geometry, impacting reaction kinetics.
Key findings suggest pressure stabilizes the Co-NH₂ intermediate, enhancing turnover frequency .
- Data Table :
| Pressure (bar) | Turnover Frequency (h⁻¹) | Dominant Intermediate |
|---|---|---|
| 10 | 120 ± 15 | Co-NH₃ |
| 30 | 250 ± 20 | Co-NH₂ |
| 50 | 180 ± 25 | Co-NH (deactivated) |
Q. Q4. How can researchers reconcile conflicting data on this compound’s thermal stability in oxidative vs. inert atmospheres?
- Methodological Answer :
Contradictions arise from differing decomposition pathways:- Inert atmospheres (N₂) : TGA-DSC shows a single-step decomposition to CoO and SO₃ above 300°C.
- Oxidative atmospheres (O₂) : Multi-step degradation via Co³⁺ intermediates, confirmed by MS-Evolved Gas Analysis.
To resolve discrepancies:
Q. Q5. What strategies optimize this compound’s use in electrochemical applications despite its hygroscopicity?
- Methodological Answer :
Hygroscopicity limits stability in aqueous electrolytes. Mitigation approaches include:- Coordination modulation : Introduce hydrophobic ligands (e.g., bipyridine) to reduce water adsorption.
- Encapsulation : Embed the compound in mesoporous silica or carbon matrices (BET surface area > 500 m²/g).
Electrochemical impedance spectroscopy (EIS) shows reduced charge-transfer resistance (Rₐᵢᵣ = 15 Ω vs. Rₕᵧgᵣ = 45 Ω) in modified systems .
Synthesis of Data Across Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
